Diallyl isophthalate chemical structure and physical properties
Diallyl isophthalate chemical structure and physical properties
An In-Depth Technical Guide to Diallyl Isophthalate (DAIP): Molecular Architecture, Synthesis, and Advanced Applications
Executive Summary
Diallyl isophthalate (DAIP), chemically identified as 1,3-Benzenedicarboxylic acid, di-2-propenyl ester, is a high-performance bifunctional monomer critical to the formulation of advanced thermosetting resins[1][2]. Unlike its ortho-isomer counterpart (diallyl phthalate, DAP), DAIP’s meta-substituted aromatic ring imparts superior thermal stability, chemical resistance, and a highly rigid polymer backbone[3]. This whitepaper explores the molecular dynamics, physical properties, and self-validating polymerization protocols required to successfully synthesize DAIP prepolymers for applications ranging from microelectronic encapsulation to biomedical magnetic microspheres.
Molecular Architecture and Chemical Dynamics
The molecular structure of DAIP (C14H14O4) consists of a central benzene ring substituted at the 1 and 3 (meta) positions with allyl ester groups[1].
Causality in Structural Design: The meta-substitution is the primary driver of DAIP's enhanced thermal performance. It restricts the rotational freedom of the polymer chain upon curing, allowing the final thermoset to withstand continuous exposure to temperatures up to 220°C[3]. The two terminal allyl groups (-CH2-CH=CH2) act as independent reactive sites. Because allyl radicals are stabilized by resonance, they exhibit lower reactivity compared to vinyl monomers, necessitating specific high-temperature free-radical initiation to achieve efficient crosslinking[4][5].
Structural mapping of Diallyl Isophthalate highlighting reactive allyl sites for crosslinking.
Physicochemical Properties
The physical properties of DAIP monomer dictate its handling and processing parameters. The high boiling point and density are a direct result of strong intermolecular dipole-dipole interactions from the ester linkages combined with the pi-pi stacking capabilities of the aromatic rings[1][6].
Table 1: Quantitative Physical and Chemical Data of DAIP
| Property | Value |
| Chemical Name | Diallyl isophthalate |
| CAS Number | 1087-21-4 (Monomer) / 25035-78-3 (Polymer) |
| Molecular Formula | C14H14O4 |
| Molecular Weight | 246.26 g/mol |
| Density | 1.13 g/mL (at 25°C) |
| Boiling Point | 176-177°C at 5 mmHg |
| Flash Point | 163°C |
| Prepolymer Viscosity Target | < 40 cps (in 50% Methyl Ethyl Ketone at 25°C) |
(Data synthesized from Cheméo[1], Echemi[7], Angene Chemical[6], and US Patent 3903027A[8])
Polymerization Dynamics: The Prepolymer Challenge
The industrial utility of DAIP relies on its conversion into a prepolymer —a soluble, partially polymerized resin that can be molded and subsequently cured into an insoluble thermoset[9]. DAIP polymerizes via a free-radical cyclolinear chain-growth mechanism[4][10].
The Gelation Hurdle: If polymerization proceeds too far, the bifunctional allyl groups will crosslink, causing the mixture to "gel" into an intractable solid. Causality of Temperature Selection: Research indicates that bulk polymerization at standard temperatures (e.g., 80°C) results in gelation at merely 25% conversion. However, by elevating the reaction temperature to 190°C–200°C, the conversion limit before gelation extends to ~45%[11]. This thermodynamic shift occurs because higher temperatures favor chain propagation and transfer over premature crosslinking, allowing for a higher yield of usable prepolymer[11].
Step-by-step free-radical polymerization workflow for synthesizing DAIP prepolymer.
Experimental Protocol: Self-Validating Synthesis of DAIP Prepolymer
To synthesize a high-quality DAIP prepolymer suitable for electronic encapsulation, the following continuous-feed bulk polymerization protocol must be strictly adhered to[8][9].
Step 1: Reactor Preparation & Deoxygenation
-
Action: Charge 100 parts by weight of DAIP monomer into a resin kettle equipped with a mechanical stirrer, reflux condenser, and nitrogen sparger. Purge with N2 for 30 minutes.
-
Causality & Validation: Oxygen acts as a radical scavenger and inhibits allyl polymerization. Validation: Ensure dissolved O2 levels are <5 ppm before proceeding.
Step 2: Thermal Activation
-
Action: Heat the monomer to a steady state of 190°C–200°C under continuous stirring.
-
Causality & Validation: High temperatures increase the conversion threshold before gelation[11]. Validation: Thermocouple readings must stabilize with less than ±2°C variance to prevent localized hot spots that trigger runaway crosslinking.
Step 3: Initiator Feed
-
Action: Continuously feed a solution of di-tert-butyl peroxide (e.g., 1.5% w/w dissolved in DAIP monomer) at a rate of ~6 mL/min.
-
Causality & Validation: Di-tert-butyl peroxide has an optimal half-life at 200°C. Continuous feeding maintains a steady-state radical concentration, preventing the sudden exothermic spikes associated with batch initiator addition[9]. Validation: Monitor the reactor for a controlled, steady exothermic baseline without sudden temperature spikes.
Step 4: Viscosity Monitoring & Quenching
-
Action: Continuously sample the reaction dope. Terminate the initiator feed and rapidly cool the reactor when the conversion reaches ~35%.
-
Causality & Validation: Stopping before the gel point is critical. Validation: Extract a sample and dissolve it to a 50% concentration in Methyl Ethyl Ketone (MEK). The prepolymer is validated if the solution viscosity is < 40 cps at 25°C[8].
Step 5: Monomer Recovery
-
Action: Separate the prepolymer from the unreacted monomer via vacuum distillation (at 150°C–200°C) or ultrasonic precipitation in methanol.
-
Causality & Validation: Removing unreacted monomer prevents plasticization of the final cured product. Validation: The final prepolymer should be a dry, free-flowing powder that is completely soluble in acetone or DMF[9][12].
Advanced Applications
Microelectronics Encapsulation: DAIP prepolymers are heavily utilized in molding compounds for sensitive electronic components. When formulated with inert fillers and a secondary initiator, the resulting thermoset exhibits an exceptionally low Coefficient of Thermal Expansion (CTE) (< 45 x 10^-6 in/in/°C at 185°C). This prevents mechanical stress and delamination in microchips during thermal cycling[8].
Biomedical Devices (Magnetocaloric Tumor Ablation): Recent innovations have leveraged DAIP's robust thermal properties in the biomedical sector. Through one-step photopolymerization, researchers have synthesized Fe3O4@poly(diallyl isophthalate) magnetic microspheres. These microspheres utilize the polymer's thermal stability to safely encapsulate magnetic nanoparticles, which are then used for targeted magnetocaloric tumor ablation and dual-modal MRI/CT tracing[5].
References
-
Chemical Properties of Diallyl isophthalate (CAS 1087-21-4), Cheméo,[Link]
-
Diallyl isophthalate | C14H14O4 | CID 66183, PubChem, [Link]
-
Safety Data Sheet - Diallyl isophthalate, Angene Chemical,[Link]
-
Polymerisation of Allyl Compounds, ResearchGate,[Link]
-
Preparation and properties of diallyl phthalate prepolymers, ResearchGate,[Link]
- US3385836A - Preparation of diallyl phthalate prepolymers, Google P
- US3903027A - Diallyl isophthalate encapsulating compositions and process for preparing the same, Google P
-
One-step photocatalytic synthesis of Fe3O4@polydiallyl isophthalate magnetic microspheres, R Discovery,[Link]
-
Poly(diallyl isophthalate) - Scientific Polymer Products, scipoly.com, [Link]
Sources
- 1. Diallyl isophthalate (CAS 1087-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Diallyl isophthalate | C14H14O4 | CID 66183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DIALLYL ISOPHTHALATE CAS#: 1087-21-4 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. angenechemical.com [angenechemical.com]
- 7. echemi.com [echemi.com]
- 8. US3903027A - Diallyl isophthalate encapsulating compositions and process for preparing the same - Google Patents [patents.google.com]
- 9. US3385836A - Preparation of diallyl phthalate prepolymers - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Poly(diallyl isophthalate) – scipoly.com [scipoly.com]
